(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC16070268
Molecular Formula: C15H8ClN3O2S
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H8ClN3O2S |
|---|---|
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | (5E)-2-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C15H8ClN3O2S/c16-10-5-3-9(4-6-10)13-17-15-19(18-13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8+ |
| Standard InChI Key | RTANQIQUZGPBQP-XYOKQWHBSA-N |
| Isomeric SMILES | C1=COC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
| Canonical SMILES | C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Introduction
(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound featuring a thiazolo[3,2-b] triazole core. This compound includes a 4-chlorophenyl group and a 2-furylmethylene moiety, which contribute to its unique chemical properties and biological activities. The presence of thiazole and triazole rings enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b] triazol-6(5H)-one exhibits promising antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines. The mechanism of action is likely linked to its ability to interact with specific enzymes or receptors involved in cell proliferation and survival.
| Biological Activity | Target | Effectiveness |
|---|---|---|
| Antimicrobial | Bacterial strains | Effective |
| Anticancer | Cancer cell lines | Effective |
Synthesis and Applications
The synthesis of this compound typically involves multi-step synthetic routes. These routes require careful control of reaction conditions to ensure high yields and purity. The compound's potential applications include medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents.
| Synthetic Step | Reaction Conditions | Yield |
|---|---|---|
| Condensation | High temperature, acidic conditions | Moderate to high |
| Cyclization | Basic conditions, elevated temperature | High |
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Research may focus on its ability to bind to enzymes or receptors involved in cell proliferation and survival pathways. Understanding these interactions can provide insights into its therapeutic potential.
| Biological Target | Interaction Type | Potential Outcome |
|---|---|---|
| Enzymes | Inhibition | Reduced cell proliferation |
| Receptors | Binding | Altered signaling pathways |
Comparison with Similar Compounds
Several compounds share structural features with (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b] triazol-6(5H)-one, including variations in the substituents attached to the thiazolo[3,2-b] triazole core. These variations can affect the biological activity and reactivity of the compounds.
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